molecular formula C16H16ClNOS B5882050 N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide

N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5882050
M. Wt: 305.8 g/mol
InChI Key: HPQZKOGXAICXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide is a novel chemical compound that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science. CMMD is a thioamide derivative that has been found to exhibit significant biological activity, making it a promising candidate for drug development and other applications.

Mechanism of Action

The mechanism of action of CMMD is not yet fully understood. However, it is believed that CMMD exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, CMMD has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, CMMD may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMD vary depending on the specific application. In medicine, CMMD has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CMMD has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In agriculture, CMMD has been found to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.

Advantages and Limitations for Lab Experiments

One advantage of CMMD is its relatively simple synthesis, which can be performed using standard laboratory equipment. In addition, CMMD has been found to exhibit significant biological activity, making it a promising candidate for various scientific applications. However, one limitation of CMMD is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for the study of CMMD. In medicine, future research could focus on developing new cancer treatments based on CMMD. In addition, future research could focus on exploring the antimicrobial properties of CMMD and developing new antibiotics. In agriculture, future research could focus on developing new herbicides based on CMMD. Finally, in materials science, future research could focus on exploring the catalytic properties of CMMD and developing new catalysts.

Synthesis Methods

The synthesis of CMMD involves the reaction of 2-chloroacetophenone with 2-methylbenzyl mercaptan in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CMMD as the final product. The synthesis of CMMD is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

CMMD has been studied extensively for its potential applications in various scientific fields. In medicine, CMMD has been found to exhibit significant anticancer activity, making it a promising candidate for the development of new cancer treatments. In addition, CMMD has been shown to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. In agriculture, CMMD has been found to exhibit significant herbicidal activity, making it a promising candidate for the development of new herbicides. Finally, in materials science, CMMD has been found to exhibit significant catalytic activity, making it a potential candidate for the development of new catalysts.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-12-6-2-3-7-13(12)10-20-11-16(19)18-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQZKOGXAICXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

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